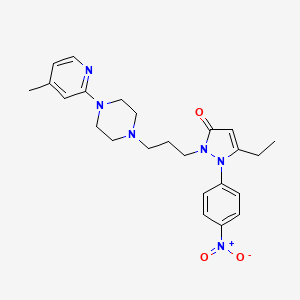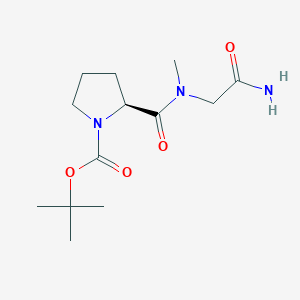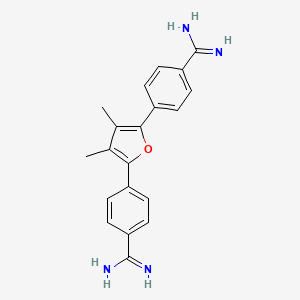
3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan: is a synthetic organic compound known for its unique chemical structure and significant biological activities This compound belongs to the class of diamidines, which are known for their antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Bromination: The starting material, 2,5-dimethylfuran, undergoes bromination to form 2,5-dibromo-3,4-dimethylfuran.
Coupling Reaction: The dibromo compound is then subjected to a coupling reaction with 4-cyanophenylboronic acid in the presence of a palladium catalyst to form 2,5-bis(4-cyanophenyl)-3,4-dimethylfuran.
Amidination: The final step involves the conversion of the cyano groups to amidine groups using a suitable reagent such as ammonium chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and purification methods.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the amidine groups to amine groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Produces oxidized furan derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial properties, making it useful in studying microbial resistance.
Medicine: Investigated for its potential in treating diseases caused by protozoan parasites, such as African trypanosomiasis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan involves its interaction with the DNA of microbial cells. The compound binds to the minor groove of DNA, disrupting the replication process and ultimately leading to cell death. This mechanism is similar to that of other diamidine compounds, which are known for their ability to target and bind to DNA.
Comparison with Similar Compounds
Similar Compounds
Pentamidine: Another diamidine compound with similar antimicrobial properties.
DB75: A related compound with a similar structure but different pharmacokinetic properties.
DB289: A prodrug of DB75 with enhanced oral bioavailability.
Uniqueness
3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan is unique due to its specific chemical structure, which imparts distinct biological activities. Its ability to bind to DNA and disrupt microbial replication makes it a valuable compound for research and potential therapeutic applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and biological activities make it a valuable tool for researchers and a promising candidate for developing new treatments for infectious diseases.
Properties
Molecular Formula |
C20H20N4O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-[5-(4-carbamimidoylphenyl)-3,4-dimethylfuran-2-yl]benzenecarboximidamide |
InChI |
InChI=1S/C20H20N4O/c1-11-12(2)18(14-5-9-16(10-6-14)20(23)24)25-17(11)13-3-7-15(8-4-13)19(21)22/h3-10H,1-2H3,(H3,21,22)(H3,23,24) |
InChI Key |
KUBQARQJQHKFTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1C)C2=CC=C(C=C2)C(=N)N)C3=CC=C(C=C3)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



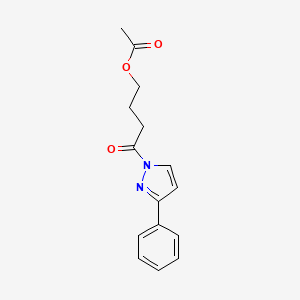
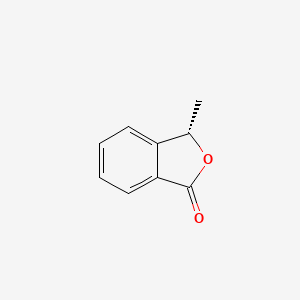
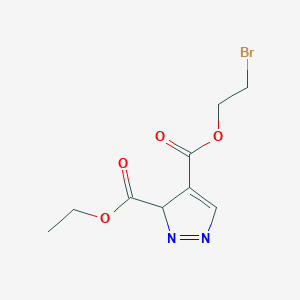


![4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12892921.png)
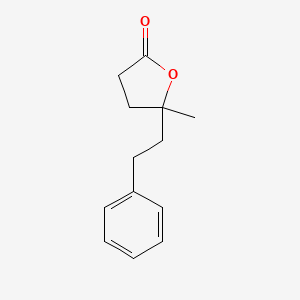
![3-Methyl-1-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12892925.png)
![3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892932.png)
